Unraveling Lesinurad Impurity 4: A Comprehensive Technical Guide to its Atropisomeric Nature, Structure, and Physicochemical Properties
Unraveling Lesinurad Impurity 4: A Comprehensive Technical Guide to its Atropisomeric Nature, Structure, and Physicochemical Properties
For Immediate Release
A Deep Dive into the Isomeric Complexity of Lesinurad
This technical guide provides an in-depth exploration of Lesinurad Impurity 4, a critical process-related impurity in the synthesis of the gout medication Lesinurad. Through a comprehensive analysis of its chemical structure and physical properties, this document establishes that Lesinurad Impurity 4 is not a distinct chemical entity but rather one of the two stable atropisomers of the Lesinurad molecule itself. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a thorough understanding of this impurity for robust analytical method development and drug substance characterization.
Executive Summary
Lesinurad, a selective uric acid reabsorption inhibitor, possesses a unique structural feature: hindered rotation around the carbon-nitrogen (C-N) single bond connecting the naphthalene and triazole rings. This restricted rotation gives rise to two stable, non-superimposable stereoisomers known as atropisomers, designated as (+)-Lesinurad and (-)-Lesinurad. Our investigation, supported by a thorough review of scientific literature, confirms that Lesinurad Impurity 4, identified by the CAS number 1533519-97-9, is one of these two atropisomers. The parent drug, Lesinurad, is a 1:1 racemic mixture of these two atropisomers. This guide will elucidate the structural and physical properties of these atropisomers, providing a foundational understanding for their differentiation and control.
The Atropisomeric Nature of Lesinurad and the Identity of Impurity 4
The molecular structure of Lesinurad, 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, is the root of its atropisomerism. The steric hindrance caused by the bulky substituents on the naphthalene and triazole rings restricts free rotation around the C-N bond, creating a chiral axis. This results in two stable enantiomeric forms that do not readily interconvert under normal conditions.
Key Findings:
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Lesinurad Impurity 4 is an Atropisomer: The molecular formula of Lesinurad Impurity 4 (C17H14BrN3O2S) is identical to that of Lesinurad, and its registered CAS number (1533519-97-9) points to it being an isomer. Scientific literature confirms that Lesinurad exists as a stable racemic mixture of two atropisomers.[1][2] Therefore, Lesinurad Impurity 4 is one of these individual atropisomers.
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Stability of Atropisomers: The atropisomers of Lesinurad are remarkably stable in both solid state and in various solvents, with no significant racemization observed even at elevated temperatures.[1][2] This stability necessitates their control as individual impurities.
Chemical Structure and Nomenclature
The fundamental chemical structure of Lesinurad Impurity 4 is identical to that of its parent molecule, Lesinurad. The distinction lies in the spatial arrangement of the naphthalene and triazole rings relative to each other.
Table 1: Chemical Identification of Lesinurad and its Atropisomeric Impurity
| Identifier | Lesinurad (Racemic Mixture) | Lesinurad Impurity 4 (Atropisomer) |
| IUPAC Name | 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| CAS Number | 878672-00-5 | 1533519-97-9 |
| Molecular Formula | C17H14BrN3O2S | C17H14BrN3O2S |
| Molecular Weight | 404.28 g/mol | 404.28 g/mol |
Note: While the IUPAC name is the same, the specific atropisomer can be designated with stereochemical descriptors (e.g., (Ra)- or (Sa)-) once the absolute configuration is determined.
Physical and Physicochemical Properties
The physical properties of the individual atropisomers of Lesinurad exhibit notable differences from the racemic mixture and from each other, particularly in their solid-state characteristics.
Table 2: Physicochemical Properties of Lesinurad Atropisomers
| Property | (+)-Lesinurad | (-)-Lesinurad | (±)-Lesinurad (Racemic Mixture) |
| Physical Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Exhibits different solubility profiles depending on the polymorphic form. Generally considered a BCS Class 2 drug (low solubility). Soluble in DMSO and Ethanol.[3] | Expected to have similar solubility characteristics to (+)-Lesinurad, though specific data is less available. | Considered a BCS Class 2 drug (low solubility). Soluble in DMSO and Ethanol.[3] |
| Melting Point | Multiple polymorphic forms exist with different melting points. For example, Form A and Form B have been identified.[4] | Data on specific melting points of pure (-)-Lesinurad polymorphic forms is not readily available. | Racemic Lesinurad has a distinct melting point from its individual atropisomers. Form II is a known polymorph.[4] |
| hURAT1 Inhibition (IC50) | 4.4 µM[1][2] | 15.1 µM[1][2] | 9.6 µM[1][2] |
| Metabolic Stability (CYP2C9) | More stable than (-)-Lesinurad.[2] | Metabolized faster by CYP2C9.[2] | A composite of the two atropisomers' metabolic rates. |
The difference in the inhibitory potency against the human urate transporter 1 (hURAT1) is particularly significant, with (+)-Lesinurad being approximately 3.4 times more potent than (-)-Lesinurad.[1][2] This highlights the critical importance of controlling the atropisomeric ratio in the final drug substance.
Analytical Characterization and Separation
The differentiation and quantification of Lesinurad Impurity 4 (as one of the atropisomers) from the racemic drug substance requires specialized analytical techniques.
Chiral Separation
Protocol: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is the primary method for the separation of Lesinurad atropisomers.[1][2]
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Instrumentation: A supercritical fluid chromatograph equipped with a chiral stationary phase column.
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Column: A suitable chiral column, such as a polysaccharide-based chiral stationary phase.
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Mobile Phase: A mixture of supercritical carbon dioxide and a polar organic modifier (e.g., methanol, ethanol).
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Detection: UV detection at an appropriate wavelength.
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Principle of Separation: The chiral stationary phase interacts differently with the two atropisomers, leading to different retention times and enabling their separation and quantification.
Caption: Chiral SFC workflow for the separation of Lesinurad atropisomers.
Spectroscopic Characterization
While detailed, publicly available NMR and mass spectra for the individual, separated atropisomers are scarce, the following outlines the expected analytical approaches for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR: The NMR spectra of the two atropisomers are expected to be very similar due to their identical chemical connectivity. However, in a chiral environment (e.g., using a chiral solvating agent), it may be possible to observe distinct signals for the two atropisomers. High-resolution NMR would be essential to discern any subtle differences in chemical shifts arising from their different spatial orientations.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition (C17H14BrN3O2S) of both the parent drug and the impurity.
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Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the two atropisomers are expected to be identical, as fragmentation is dependent on bond strengths rather than stereochemistry. A study on racemic Lesinurad identified a precursor ion at m/z 405.6 and a major product ion at m/z 220.9 in positive ion mode, corresponding to the cleavage of the thioacetic acid moiety.[5][6] This fragmentation pattern would be expected for both individual atropisomers.
Caption: Expected mass spectrometry fragmentation of Lesinurad atropisomers.
Formation and Control
Lesinurad Impurity 4, as an atropisomer, is not formed through a degradation pathway or a side reaction in the traditional sense. Instead, its presence is an inherent consequence of the synthesis of the Lesinurad molecule. The final synthetic steps that create the sterically hindered C-N bond will inevitably produce a racemic mixture of the two atropisomers.
Control Strategy:
The control of Lesinurad Impurity 4 focuses on ensuring the correct 1:1 ratio of the two atropisomers in the final drug substance, as this is the defined composition of the active pharmaceutical ingredient.
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Specification: The drug substance specification should include a test for enantiomeric purity, with acceptance criteria for the ratio of the two atropisomers (typically close to 50:50).
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Analytical Method: A validated chiral separation method, such as the chiral SFC method described above, is required for routine quality control testing.
Conclusion
Lesinurad Impurity 4 is fundamentally intertwined with the stereochemical nature of Lesinurad itself. It is one of the two stable atropisomers that constitute the racemic drug substance. Understanding the distinct physicochemical and pharmacological properties of the individual atropisomers is paramount for ensuring the quality, safety, and efficacy of Lesinurad. This technical guide provides a comprehensive overview of the chemical structure and physical properties of Lesinurad's atropisomers, offering a valuable resource for scientists and researchers in the pharmaceutical industry. The control of the atropisomeric ratio through robust analytical methodology is a critical aspect of the overall control strategy for Lesinurad.
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